Sodium Monofluorophosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;fluoro-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDWBSRJQZPEEB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])F.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2PFO3, FNa2O3P | |
| Record name | Sodium monofluorophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_monofluorophosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15181-43-8 (Parent) | |
| Record name | Sodium monofluorophosphate | |
| Source | ChemIDplus | |
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| Record name | Sodium monofluorophosphate [USP] | |
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DSSTOX Substance ID |
DTXSID70872554 | |
| Record name | Disodium monofluorophosphate | |
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Molecular Weight |
143.950 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Pfaltz and Bauer MSDS] | |
| Record name | Sodium monofluorophosphate | |
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CAS No. |
7631-97-2, 10163-15-2 | |
| Record name | Sodium monofluorophosphate | |
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| Record name | Sodium monofluorophosphate [USP] | |
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| Record name | Sodium fluorophosphate | |
| Source | DrugBank | |
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| Record name | Phosphorofluoridic acid, sodium salt (1:?) | |
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| Record name | Disodium monofluorophosphate | |
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| Record name | Fluorophosphoric acid, sodium salt | |
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| Record name | SODIUM MONOFLUOROPHOSPHATE | |
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Synthetic Methodologies for Sodium Monofluorophosphate
Industrial-Scale Synthesis Routes
Commercial production of sodium monofluorophosphate is dominated by high-temperature fusion processes designed for efficiency and scalability.
A primary industrial method for synthesizing this compound involves the direct reaction of sodium fluoride (B91410) with sodium metaphosphate. wikipedia.orgtiiips.com This process, which is analogous to hydrolysis, proceeds via the scission of a pyrophosphate bond. wikipedia.org The fusion of the two salt precursors at elevated temperatures yields the desired product. wikipedia.orgtiiips.com
Reaction Summary: Sodium Metaphosphate Route
| Reactants | Product | Chemical Equation |
|---|---|---|
| Sodium Metaphosphate (NaPO₃) | This compound (Na₂PO₃F) | NaPO₃ + NaF → Na₂PO₃F. wikipedia.org |
An alternative industrial synthesis route involves treating either tetrasodium (B8768297) pyrophosphate or disodium (B8443419) phosphate (B84403) with hydrogen fluoride. wikipedia.orgtiiips.comwikipedia.org This method provides another pathway to form the monofluorophosphate anion by introducing a fluorine atom to a phosphate precursor. tiiips.comwikipedia.org Research has also explored heterogeneous gas-solid reactions using hydrogen fluoride gas with disodium hydrogen orthophosphate, although achieving a pure product through this specific method proved challenging. bath.ac.uk
Reaction Summary: Hydrogen Fluoride Route
| Phosphate Precursor | Fluorinating Agent | Product |
|---|---|---|
| Disodium Phosphate (Na₂HPO₄) | Hydrogen Fluoride (HF) | This compound (Na₂PO₃F). tiiips.comwikipedia.org |
A widely used industrial process begins with more fundamental precursors: phosphoric acid, an alkali such as soda ash (sodium carbonate) or caustic soda (sodium hydroxide), and sodium fluoride. google.comgoogle.com This method involves several key stages. First, phosphoric acid is neutralized with the alkali at temperatures below 95°C. google.com This is followed by a polymerization step, where dehydration at temperatures between 250°C and 350°C forms sodium polyphosphates. google.com Finally, these sodium polyphosphates are mixed with sodium fluoride and smelted at high temperatures, typically between 590°C and 730°C, to produce this compound. google.com The process is designed for continuous production and aims for specific molar ratios of sodium to phosphorus and phosphorus to fluorine to ensure high yield and purity. google.comgoogle.com
Process Parameters: Phosphoric Acid Route
| Stage | Description | Temperature Range | Molar Ratios |
|---|---|---|---|
| Neutralization | Phosphoric acid reacts with an alkali (soda ash or caustic soda) to form sodium phosphate intermediates. google.com | < 95°C. google.com | Na/P ≈ 1:1. google.comgoogle.com |
| Polymerization | Dehydration of the intermediates to produce sodium polyphosphates with low moisture content (<0.2%). google.com | 250°C - 350°C. google.com |
| Smelting (Fusion) | The resulting sodium polyphosphates are mixed with sodium fluoride and heated to yield the final product. google.comgoogle.com | 590°C - 730°C. google.com | P/F ≈ 1:1. google.comgoogle.com |
Laboratory-Scale Preparation Techniques
For laboratory purposes, this compound can be prepared through methods that may not be suitable for large-scale industrial production but offer valuable synthetic pathways for research.
In a laboratory setting, this compound can be synthesized by the controlled hydrolysis of difluorophosphate ions (PO₂F₂⁻). wikipedia.org This reaction is carried out using a dilute solution of sodium hydroxide (B78521). wikipedia.orgfluoride-history.de The process involves the removal of one fluoride ion from the difluorophosphate complex, resulting in the formation of the monofluorophosphate anion. fluoride-history.de
Reaction Summary: Hydrolysis of Difluorophosphate
| Reactants | Products | Chemical Equation |
|---|---|---|
| Difluorophosphate ion (PO₂F₂⁻) | This compound (Na₂PO₃F) | PO₂F₂⁻ + 2 NaOH → Na₂PO₃F + H₂O + F⁻. wikipedia.org |
| Sodium Hydroxide (NaOH) | Water (H₂O) |
Another laboratory-scale method involves the reaction of phosphoric acid with metal fluorides, such as sodium fluoride, in a molten urea (B33335) medium. wikipedia.orgwikiwand.com Molten urea acts as a solvent for the reactants, facilitating the formation of monofluorophosphates. wikipedia.org This technique provides a convenient route for synthesizing these compounds under relatively moderate conditions compared to the high-temperature fusion methods used in industry.
Gaseous Fluoridizing Methods with Solid Phosphates
A significant method for synthesizing this compound involves the direct fluorination of solid sodium phosphates using a gaseous fluoridizing agent. google.comgoogle.com In this process, a solid phosphate, such as trisodium (B8492382) phosphate, disodium hydrogen phosphate, or a sodium polyphosphate polymer, serves as the primary raw material. google.comgoogle.com This solid is then heated and reacted with a stream of anhydrous hydrogen fluoride (HF) gas. google.comgoogle.com
The reaction is typically carried out at elevated temperatures, for instance, solid disodium hydrogen phosphate reacts with anhydrous HF gas at temperatures between 400 and 500°C. A major challenge in this method is the precise control of the hydrogen fluoride gas flow. google.comgoogle.com If the duration of the gas flow is excessive, the hydrogen fluoride can begin to react with the newly formed this compound, leading to the formation of byproducts and a reduction in yield. google.comgoogle.com
| Reactant | Fluoridizing Agent | Temperature | Key Challenges |
| Solid Trisodium Phosphate | Hydrogen Fluoride (gas) | High | Difficult to control HF flow; potential for side reactions. google.comgoogle.com |
| Solid Disodium Phosphate | Hydrogen Fluoride (gas) | 400-500°C | Requires specialized equipment due to HF corrosivity. |
| Polymerized Sodium Phosphate | Hydrogen Fluoride (gas) | High | Low fluorine yield; difficult treatment of unreacted HF gas. google.com |
Process Optimization and Yield Enhancement in this compound Production
Efforts to optimize the production of this compound focus on improving yield, reducing costs, and ensuring high purity of the final product. Key areas of optimization include temperature control, precise management of reactant molar ratios, and minimization of impurities and byproducts.
A significant advancement in process optimization is the reduction of synthesis temperature. The addition of a fluxing agent, such as sodium fluosilicate (Na₂SiF₆), has been shown to lower the required reaction temperature. google.com In one optimized process, adding sodium fluosilicate in a specific molar ratio to the sodium metaphosphate and sodium fluoride mixture reduces the fusion temperature to a range of 590-640°C. google.com Another method achieves a frit reaction in the temperature range of 590-650°C. google.com
The molar ratio of the reactants is a critical parameter for maximizing yield and purity. Specific ratios are often proprietary, but patents describe optimal molar ratios of sodium to phosphorus (Na/P) and phosphorus to fluorine (P/F). For instance, one process specifies a Na/P mole ratio of 1:1 ± 0.005 and a P/F mole ratio of 1:1 ± 0.005. google.com Another defines the optimal ratios as a Na/P mole ratio of 1:(1 ± 0.5) and a P/F mole ratio of 1:1 ± 0.02. google.com Careful control of these ratios is essential to drive the reaction to completion and prevent the formation of unwanted byproducts.
Minimizing byproducts such as sodium difluorophosphate is another key aspect of yield enhancement. This can be achieved through controlled fluorination of sodium metaphosphate at a relatively lower temperature range of 300–400°C. Impurities can also be introduced through the corrosion of production equipment, a significant issue given the corrosive nature of reactants like hexafluorophosphoric acid. google.comgoogle.com Therefore, the selection of appropriate construction materials for reactors is a crucial consideration.
Through these optimization strategies, high yields of this compound can be achieved. Some methods report yields between 94% and 97%, with minimal free fluoride impurity. However, yield losses, for example, a 5-8% loss due to thermal decomposition of the product, can still occur.
| Optimization Parameter | Strategy | Effect | Source(s) |
| Reaction Temperature | Addition of Sodium Fluosilicate as a flux | Reduces fusion temperature to 590-640°C | google.com |
| Reactant Molar Ratio | Precise control of Na/P and P/F ratios (e.g., P/F = 1:1 ± 0.005) | Maximizes yield and purity, prevents byproducts | google.com |
| Byproduct Formation | Controlled fluorination at 300-400°C | Minimizes formation of sodium difluorophosphate | |
| Impurity Control | Use of corrosion-resistant materials | Prevents introduction of impurities from equipment | google.comgoogle.com |
| Overall Yield | Combination of optimized parameters | Achieves yields of 94-97% |
Advanced Characterization Techniques for Sodium Monofluorophosphate
Spectroscopic Analysis of Sodium Monofluorophosphate
Spectroscopic techniques are instrumental in probing the local chemical environment and vibrational modes within this compound. These methods are non-destructive and provide a wealth of information regarding the compound's structure and purity.
Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within the monofluorophosphate (PO₃F²⁻) anion. The PO₃F²⁻ anion, with its C₃ᵥ symmetry, exhibits characteristic vibrational modes that serve as fingerprints for its identification. wikipedia.orgresearchgate.net
In general, the vibrational spectra of monofluorophosphates are characterized by distinct bands corresponding to P-O and P-F stretching and bending modes. researchgate.netmdpi.com The symmetric stretching vibration of the PO₃ group typically appears as the strongest band in the Raman spectrum, while the antisymmetric stretching is prominent in the IR spectrum. mdpi.com For instance, in cadmium monofluorophosphate dihydrate (CdPO₃F·2H₂O), the symmetric PO₃ stretching vibration is observed as a strong Raman band and a relatively strong IR band. mdpi.com The P-F stretching vibration is also clearly identifiable in the spectra. mdpi.com
Studies on various monofluorophosphate compounds have reported the P-F stretching vibration in a range of wavenumbers, for example, 844 cm⁻¹ in SrPO₃F and 792 cm⁻¹ in Ag₂PO₃F. researchgate.net The position of these bands can be influenced by the cation and the crystal lattice environment. The analysis of these vibrational modes provides critical information on the symmetry of the monofluorophosphate anion and the nature of its interactions within the crystal structure. researchgate.net
Table 1: Characteristic Vibrational Frequencies for the Monofluorophosphate Anion
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| ν(P-F) | 760 - 850 | Raman, FTIR |
| νₛ(PO₃) | 950 - 1050 | Raman, FTIR |
| νₐₛ(PO₃) | 1100 - 1200 | FTIR |
| δ(PO₃) | 500 - 600 | Raman, FTIR |
| δ(FPO₃) | ~520 | Raman, FTIR |
This table presents typical ranges and is subject to variations based on the specific compound and its physical state.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the structural elucidation and quantitative analysis of this compound. The presence of magnetically active nuclei such as ¹⁹F and ³¹P allows for detailed investigation of the molecular structure and purity of the compound.
With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is particularly well-suited for studying fluorinated compounds like this compound. researchgate.netnumberanalytics.com The chemical shift of the fluorine atom in the monofluorophosphate anion is a sensitive indicator of its chemical environment. For this compound, the ¹⁹F NMR chemical shift is reported to be approximately -75 ppm. usp.brnasa.gov
A key feature of the ¹⁹F NMR spectrum of monofluorophosphate is the presence of a doublet, which arises from the strong scalar coupling between the ¹⁹F and ³¹P nuclei. nasa.gov This ¹J(P-F) coupling constant is a valuable parameter for confirming the P-F bond and typically has a value around -1045 Hz in silver monofluorophosphate (Ag₂PO₃F). researchgate.netresearchgate.netacs.org
Quantitative ¹⁹F NMR (qNMR) is a simple, rapid, and interference-free method for the simultaneous determination of this compound and sodium fluoride (B91410) in various matrices, such as toothpaste. researchgate.net This technique leverages the direct relationship between the integrated signal area and the number of fluorine nuclei, allowing for accurate quantification without the need for extensive sample preparation. researchgate.netnih.gov The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it a reliable analytical tool for complex mixtures. nih.govresearchgate.net
³¹P NMR spectroscopy provides complementary information to ¹⁹F NMR by probing the environment of the phosphorus atom. The ³¹P nucleus is also 100% naturally abundant, making it a sensitive nucleus for NMR studies. rsc.org The ³¹P NMR spectrum of this compound also exhibits a doublet due to the coupling with the adjacent fluorine atom. rsc.org
The chemical shift and the ¹J(P-F) coupling constant are indicative of the electronic environment around the phosphorus nucleus. rsc.org Studies have shown that the ¹J(P-F) coupling constant increases with the increasing protonation of the phosphoryl group in solutions of monofluorophosphoric acid and this compound in various inorganic acids. rsc.org This highlights the sensitivity of ³¹P NMR parameters to changes in the chemical environment.
Table 2: NMR Parameters for this compound
| Nucleus | Chemical Shift (ppm) | Coupling Constant (¹J(P-F)) (Hz) | Multiplicity |
|---|---|---|---|
| ¹⁹F | ~ -75 | ~ -1045 | Doublet |
| ³¹P | Varies | ~ -1045 | Doublet |
Chemical shifts are relative to standard references (e.g., CFCl₃ for ¹⁹F and 85% H₃PO₄ for ³¹P). The coupling constant is for Ag₂PO₃F and is representative. researchgate.netnasa.govacs.org
In addition to ¹⁹F and ³¹P NMR, the study of other nuclei can provide further structural insights, particularly in related monofluorophosphate compounds. For instance, ¹⁰⁹Ag Magic Angle Spinning (MAS) NMR spectroscopy has been employed to characterize silver monofluorophosphate (Ag₂PO₃F). researchgate.netacs.org This technique provides information about the coordination environment of the silver cations in the crystal lattice. researchgate.netacs.org The use of multinuclear MAS NMR is crucial for understanding the complete solid-state structure of these inorganic compounds. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Crystallographic Investigations of this compound Compounds
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound and its hydrates have provided precise information on bond lengths, bond angles, and crystal packing.
Anhydrous this compound (Na₂PO₃F) crystallizes in the orthorhombic space group P2₁2₁2₁. materialsproject.orgosti.gov The structure is three-dimensional, with the monofluorophosphate anion (PO₃F²⁻) exhibiting a tetrahedral geometry. wikipedia.org The P-O bond lengths are typically shorter than the P-F bond length, a characteristic feature of the monofluorophosphate anion. wikipedia.org For example, in silver monofluorophosphate, the average P-O bond length is 1.510 Å, while the P-F bond is 1.575(2) Å. researchgate.netacs.org
Hydrated forms of this compound also exist, such as Na₂PO₃F·10H₂O, which crystallizes in the monoclinic space group P2₁/c. researchgate.net This decahydrate (B1171855) is isostructural with Glauber's salt (Na₂SO₄·10H₂O). researchgate.net The crystal structure reveals a complex network of hydrogen bonds involving the water molecules and the monofluorophosphate anion. researchgate.net In this hydrated structure, the fluorine atom can act as a hydrogen bond acceptor. researchgate.net
Table 3: Crystallographic Data for this compound Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| Na₂PO₃F | Orthorhombic | P2₁2₁2₁ | 5.505 | 7.025 | 19.231 | 90 | materialsproject.org |
| Na₂PO₃F·10H₂O | Monoclinic | P2₁/c | 11.380 | 10.234 | 13.051 | 106.49 | researchgate.net |
Single-Crystal X-ray Diffraction Analysis of Hydrated Sodium Monofluorophosphates
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information on the internal lattice structure of crystalline materials. carleton.edu This method allows for the detailed determination of unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms within a crystal. carleton.edu The analysis of hydrated forms of this compound, such as NaH₂PO₃F·2.5H₂O and Na₂PO₃F·10H₂O, has been successfully carried out using this technique. researchgate.net The synthesis of these compounds as single crystals is a prerequisite for analysis, which can be achieved through methods like slow evaporation from aqueous solutions. researchgate.netresearchgate.net
The fundamental principle of this technique involves directing a focused beam of monochromatic X-rays onto a single crystal. carleton.edu The crystal lattice diffracts the X-rays in a predictable pattern based on the arrangement of atoms, governed by Bragg's Law. carleton.edu By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which is then used to refine the crystal structure model. carleton.edu For hydrated compounds, this analysis is crucial for precisely locating the positions of the sodium cations, the monofluorophosphate anions, and the water molecules within the crystal structure, revealing the intricate network of hydrogen bonds that stabilize the lattice. mdpi.com
Determination of Crystal Structures and Unit Cell Parameters
The data obtained from single-crystal X-ray diffraction allows for the precise determination of the crystal system and the unit cell parameters for a given compound. The unit cell is the basic repeating structural unit of a crystalline solid. Its geometry is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The volume of the unit cell (V) and the number of formula units it contains (Z) are also key parameters.
For instance, two hydrated sodium monofluorophosphates have been synthesized and their structures determined. researchgate.net The compound NaH₂PO₃F·2.5H₂O was found to crystallize in the monoclinic space group P2₁/n, while Na₂PO₃F·10H₂O crystallizes in the monoclinic space group C2/c. researchgate.net The detailed unit cell parameters for these compounds are presented in the table below.
| Parameter | NaH₂PO₃F·2.5H₂O | Na₂PO₃F·10H₂O |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c |
| a (Å) | 10.027(2) | 17.067(3) |
| b (Å) | 11.399(2) | 9.245(2) |
| c (Å) | 11.054(2) | 9.273(2) |
| β (°) | 104.99(3) | 106.99(3) |
| Volume (ų) | 1219.4(4) | 1398.1(5) |
| Z | 8 | 4 |
Polymorphism and Phase Transitions in Monofluorophosphate Salts
Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. These different forms, known as polymorphs, have the same chemical formula but different internal crystal lattices. Consequently, polymorphs of a compound can exhibit different physical properties. Phase transitions are the transformations from one polymorphic form to another, which can be induced by changes in temperature, pressure, or other external conditions. researchgate.nettandfonline.com
In monofluorophosphate salts, polymorphism and phase transitions are observed phenomena. For example, barium monofluorophosphate (BaPO₃F) has been shown to exist in both orthorhombic and monoclinic phases. researchgate.net Similarly, a double salt of ammonium (B1175870) fluorophosphate (B79755) and ammonium nitrate (B79036) undergoes phase transitions upon cooling, transforming from a monoclinic room-temperature polymorph to an intermediate triclinic polymorph, and then to a monoclinic low-temperature polymorph. researchgate.net
These transitions are often driven by the need to achieve a more stable, lower-energy state under new conditions. The process can follow Ostwald's Rule of Stages, which posits that a system will transform from a less stable state not directly to the most stable state, but through a series of intermediate metastable states with successively lower free energy. researchgate.net For example, an amorphous phase of calcium monofluorophosphate may first precipitate before transforming into a more stable crystalline form like fluorapatite. researchgate.net The study of these transitions is crucial as the specific polymorph can significantly impact a material's properties and performance.
| Compound | Polymorph | Crystal System | Space Group | Conditions |
|---|---|---|---|---|
| A Monofluorophosphate Double Salt | I | Monoclinic | P2₁/n | Room Temperature |
| II | Triclinic | P1 | Intermediate (Cooling) | |
| III | Monoclinic | P2₁/n | Low Temperature |
Microstructural Characterization in Material Systems Incorporating this compound
Electron Microscopy (e.g., Scanning Electron Microscopy)
Electron microscopy, particularly Scanning Electron Microscopy (SEM), is a vital tool for visualizing the surface topography and microstructure of materials at high magnifications. nih.gov In systems incorporating this compound (Na-MFP), SEM is used to observe the effects of the compound on the material's morphology.
For instance, in studies on blast furnace slag cement (BFSC) pastes treated with Na-MFP, SEM analyses have been used to observe the formation of new phases and changes in the pore structure. researchgate.net Similarly, when Na-MFP is used as a modifier in magnesium oxychloride cement (MOC), SEM results show that its addition alters the growth direction and morphology of the crystalline phases. researchgate.net In dental research, SEM images have demonstrated that solutions containing Na-MFP can effectively occlude dentin tubules, showing a smoother surface texture compared to untreated samples. nih.govnih.govmdpi.com These analyses often involve preparing polished cross-sections of the samples and sometimes using an energy-dispersive X-ray spectroscopy (EDS) attachment to determine the elemental composition of the observed features. heronjournal.nl
Mercury Intrusion Porosimetry (MIP) for Pore Structure Analysis
Mercury Intrusion Porosimetry (MIP) is a widely used technique for characterizing the pore structure of solid materials. anton-paar.com It measures the volume and size distribution of open pores over a broad range, typically from around 3 nanometers to over 1000 micrometers in diameter. anton-paar.com The technique is based on the principle that a non-wetting liquid, like mercury, will only enter pores under applied pressure. The pressure required is inversely proportional to the size of the pore entrance, as described by the Washburn equation. mdpi.com
MIP has been applied to study the pore structure of cementitious materials treated with this compound. In studies of carbonated blast furnace slag cement paste, MIP was used to analyze the changes in porosity resulting from Na-MFP treatment. researchgate.net Likewise, it has been employed to investigate how Na-MFP modification affects the pore structure and, consequently, the water resistance of magnesium oxychloride cement. researchgate.net The data from MIP provides crucial information, such as total pore volume, pore size distribution, and bulk density, which are essential for predicting the durability and performance of these materials. researchgate.netanton-paar.com
| P = -2γcos(θ) / r | |
|---|---|
| P | Applied Pressure |
| γ | Surface tension of mercury |
| θ | Contact angle between mercury and the solid |
| r | Radius of the pore entrance |
X-ray Diffraction (XRD) for Mineralogical and Phase Composition Studies
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and for studying its mineralogical composition. researchgate.netresearchgate.net When applied to material systems containing this compound, XRD is used to detect changes in the solid phases resulting from the chemical reactions of Na-MFP with the host matrix.
Chemical Reactivity and Mechanistic Studies of Monofluorophosphate
Hydrolysis Mechanisms and Kinetic Aspects of the Monofluorophosphate Ion
The stability of the monofluorophosphate ion in aqueous solutions is highly dependent on the chemical environment, particularly pH. While generally stable, it undergoes hydrolysis to release fluoride (B91410) and orthophosphate ions, a process central to its function in various applications.
PO₃F²⁻ + H₂O → HPO₄²⁻ + F⁻ + H⁺
In alkaline conditions, the reaction is often written as: PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻ wikipedia.org
This process can be initiated under either acidic or alkaline conditions and can also be catalyzed by enzymes. nih.govgoogle.comnih.gov Studies involving acid hydrolysis have shown that the reaction kinetics can be complex. For instance, in 0.5 M HCl, the hydrolysis follows pseudo-first-order kinetics, whereas, at higher acid concentrations, the reaction appears to be of a higher order. karger.com Some research suggests that in acidic solutions, monofluorophosphate may adopt a cyclic trimolecular structure, which could influence the hydrolysis mechanism and explain difficulties in resolving the release rates of fluoride and orthophosphate. scite.ai
The rate of monofluorophosphate hydrolysis is significantly influenced by pH. The ion is chemically stable in aqueous solutions within a pH range of approximately 2 to 13. nih.gov However, hydrolysis is markedly accelerated at pH values below 1.5. nih.gov Early research indicated that while aqueous solutions are stable at near-neutral pH, hydrolysis can occur at lower or higher pH values. karger.com
Enzymatic catalysis also plays a crucial role in the hydrolysis of monofluorophosphate. Specifically, the metalloenzyme alkaline phosphatase has been shown to effectively catalyze the hydrolysis of the P-F bond. nih.govnih.govoup.com Conversely, acid phosphatase does not appear to have this catalytic activity. nih.govnih.gov The hydrolytic activity of alkaline phosphatase is itself pH-dependent. nih.govoup.com In dental plaque, which contains bacterial phosphatases, the optimal pH for monofluorophosphate hydrolysis has been observed to be approximately 8. researchgate.net
Certain metal ions can also directly catalyze the hydrolysis. Studies have shown that calcium ions (Ca²⁺) can increase the rate of hydrolysis, particularly at very low pH levels. scite.ai
Table 1: Influence of pH on Monofluorophosphate Hydrolysis
| pH Range | Stability/Reactivity | Catalysis Notes | Source |
|---|---|---|---|
| < 1.5 | Hydrolysis is accelerated | Acid-catalyzed | nih.gov |
| 2 - 13 | Chemically stable | - | nih.gov |
| ~ 8.0 | Optimal for enzymatic hydrolysis | Catalyzed by alkaline phosphatases in dental plaque | researchgate.net |
Interactions with Inorganic Matrices and Corrosion Inhibition
Sodium monofluorophosphate is utilized as a corrosion inhibitor, particularly for steel in reinforced concrete. Its mechanism involves interaction with the inorganic matrix of the concrete and the formation of protective films on the steel surface.
When this compound is applied to concrete, it interacts with the calcium-rich phases within the cement matrix. In the highly alkaline environment of concrete pore solutions, the monofluorophosphate ion (PO₃F²⁻) tends to decompose into orthophosphate (PO₄³⁻) and fluoride (F⁻) ions. researchgate.netcsic.es These ions then react with calcium ions (Ca²⁺), which are readily available from the dissolution of portlandite (Ca(OH)₂), a primary hydration product of Portland cement. researchgate.netnih.gov
This reaction leads to the precipitation of new, sparingly soluble phases. The primary crystalline products identified from this reaction include:
Apatite , specifically hydroxyfluoroapatite (Ca₅(PO₄)₃(OH,F)). researchgate.netcsic.esfao.orggoogle.com
Fluorite (CaF₂). researchgate.net
Calcite (CaCO₃). researchgate.net
These reactions can also occur with other calcium-containing phases, such as calcium carbonate, to form products like carbonate fluorapatite. heronjournal.nl
A significant portion of the reaction products formed from the interaction of monofluorophosphate with cementitious materials is amorphous. researchgate.netheronjournal.nl Studies have identified the formation of an amorphous gel containing elements such as Ca, P, F, S, Si, Al, Mg, and Na. researchgate.net This amorphous material, along with the crystalline precipitates, can fill pores and cracks in the concrete, reducing its permeability. researchgate.netresearchgate.net
As a corrosion inhibitor for steel reinforcement, monofluorophosphate contributes to the formation of a protective passive film on the metal's surface. This film acts as a barrier, hindering the corrosive process. nih.govresearchgate.net Analysis of these passivating films reveals a complex structure that can include:
Iron phosphates (e.g., FePO₄, FeHPO₄). nih.govresearchgate.netresearchgate.netpolyu.edu.hk
Iron oxides/hydroxides such as goethite (α-FeOOH) and maghemite (γ-Fe₂O₃). researchgate.netresearchgate.net
Calcium phosphate (B84403) (Ca₃(PO₄)₂) precipitates that form a protective barrier. polyu.edu.hk
This duplex film, consisting of an inner layer of iron oxides and an outer layer of iron phosphate complexes, is adherent, sparingly soluble, and effective at mitigating corrosion. nih.govresearchgate.net
Table 2: Phases Identified in Passivating Films and Reaction Layers
| Phase | Chemical Formula | Location/Matrix | Function | Source |
|---|---|---|---|---|
| Hydroxyfluoroapatite | Ca₅(PO₄)₃(OH,F) | Cement Matrix | Pore/crack filling | researchgate.netcsic.es |
| Iron Phosphate | FePO₄ | Steel Surface | Passivating film | researchgate.netresearchgate.netpolyu.edu.hk |
| Goethite | α-FeOOH | Steel Surface | Passivating film | researchgate.netresearchgate.net |
| Maghemite | γ-Fe₂O₃ | Steel Surface | Passivating film | researchgate.netresearchgate.net |
| Amorphous Gels | - | Cement Matrix | Pore filling | researchgate.netheronjournal.nlresearchgate.net |
This compound has been identified as an effective agent for inhibiting the dissolution of lead from plumbing systems into drinking water. wikipedia.orggoogle.com When added to potable water, it significantly reduces the leaching of lead. wikipedia.orggoogle.com The mechanism is believed to be analogous to that of orthophosphate inhibitors, which are widely used in water treatment for lead control.
The process involves the formation of a passivating film on the interior surface of lead pipes. The monofluorophosphate ion, either directly or through its hydrolysis products (orthophosphate and fluoride), reacts with lead ions at the water-pipe interface. This reaction precipitates highly insoluble lead-phosphate or lead-fluorophosphate compounds on the pipe surface. This layer acts as a physical barrier, preventing further dissolution of lead from the pipe into the water. Effective inhibition of lead dissolution has been reported with the addition of this compound in concentrations ranging from 0.1 mg/L to 500 mg/L. wikipedia.orggoogle.com
Electrochemical Behavior and Surface Protection Mechanisms
This compound (Na₂PO₃F), often referred to as MFP, is recognized for its role as a corrosion inhibitor, particularly for steel reinforcement in concrete. Its protective action is rooted in its electrochemical behavior and its ability to form and stabilize protective layers on metal surfaces.
The classification of this compound as an anodic, cathodic, or mixed inhibitor has been a subject of detailed research, with its behavior often depending on the specific environmental conditions, such as pH and the concentration of aggressive ions like chlorides.
A significant body of research designates this compound as an anodic inhibitor. nih.govmdpi.comelectrochemsci.org The primary mechanism involves the hydrolysis of the monofluorophosphate ion (PO₃F²⁻) into phosphate (PO₄³⁻) and fluoride (F⁻) ions in the alkaline environment of concrete pore solutions. researchgate.net The resulting phosphate ions react with ferrous ions (Fe²⁺) produced at the anodic sites of the corroding steel. This reaction leads to the precipitation of a protective barrier layer of iron phosphate, which hinders further metal dissolution. nih.govmdpi.com This anodic protection mechanism is supported by observations of an increase in the corrosion potential (Ecorr) to more noble values. corrdata.org.cn
However, some studies suggest a more complex behavior. There is evidence that MFP can act as a mixed inhibitor, suppressing both anodic and cathodic reactions. nih.govencyclopedia.pub Another proposed mechanism involves a cathodic action where monofluorophosphate ions migrate towards the steel surface and react with calcium compounds within the concrete's pore structure to form insoluble apatite (Ca₅(PO₄)₃F). google.com This layer covers the steel, restricting oxygen access and thereby inhibiting the cathodic reaction. google.com Further theories suggest the formation of positively charged calcium phosphate colloidal particles that react with ferrous ions at the cathode, forming a calcium iron phosphate precipitation film that blocks oxygen diffusion. google.com Research has also indicated that at low concentrations, MFP acts as an anodic inhibitor, but at very high concentrations, it may accelerate steel dissolution. researchgate.net
Table 1: Classification of this compound (MFP) as a Corrosion Inhibitor in Various Studies Press the "Toggle Fullscreen" button to view the table in fullscreen.
| Inhibitor Classification | Proposed Mechanism | Reference |
|---|---|---|
| Anodic Inhibitor | Phosphate ions react with Fe²⁺ at anodic sites to form a protective iron phosphate layer, increasing the corrosion potential. | nih.govmdpi.comelectrochemsci.orgcorrdata.org.cn |
| Cathodic Inhibitor | Formation of an apatite layer (Ca₅(PO₄)₃F) on the steel surface blocks oxygen access; formation of a calcium iron phosphate film blocks oxygen diffusion. | google.com |
| Mixed Inhibitor | Suppresses both anodic and cathodic reactions. The exact mechanism can depend on concentration and environment. | nih.govencyclopedia.pub |
The primary function of this compound as a corrosion inhibitor is to promote the formation and stabilization of a passive layer on the surface of steel reinforcement. researchgate.netdau.edu This protective film acts as a barrier, isolating the steel from aggressive species like chloride ions and oxygen, thus slowing down the corrosion process. mdpi.com
The stabilization mechanism involves several chemical reactions. Once MFP diffuses to the steel-concrete interface, the monofluorophosphate ions hydrolyze. The resulting phosphate ions react directly with iron ions on the steel surface to form a stable and sparingly soluble passivation film. polyu.edu.hk Analysis of this film has identified compounds such as iron phosphate (FePO₄), alongside stable iron oxides like goethite (α-FeOOH) and maghemite (γ-Fe₂O₃). researchgate.netresearchgate.net
Table 2: Protective Compounds Formed by this compound (MFP) on and near Steel Surfaces in Concrete Press the "Toggle Fullscreen" button to view the table in fullscreen.
| Compound | Formation Mechanism | Protective Role | Reference |
|---|---|---|---|
| Iron Phosphate (FePO₄) | Reaction of phosphate ions with iron ions from the steel surface. | Forms a stable, protective passive film directly on the steel. | researchgate.netmdpi.compolyu.edu.hk |
| Calcium Phosphate (Ca₃(PO₄)₂) | Reaction of phosphate ions with calcium ions in the concrete pore solution. | Acts as a protective barrier and blocks pores in the concrete matrix. | mdpi.compolyu.edu.hk |
| Fluorapatite / Hydroxyfluoroapatite (Ca₅(PO₄)₃F / Ca₅(PO₄)₃(OH,F)) | Reaction of phosphate and fluoride ions with calcium compounds in the concrete. | Forms highly insoluble, stable products that enhance the passive layer and densify the matrix. | researchgate.netgoogle.comheronjournal.nl |
| Goethite (α-FeOOH) / Maghemite (γ-Fe₂O₃) | Stabilized iron oxides formed as part of the passive film. | Contribute to the dense, protective nature of the passive layer. | researchgate.netresearchgate.net |
This compound is typically applied to the surface of hardened concrete, functioning as a migrating corrosion inhibitor. nih.govresearchgate.net Its effectiveness hinges on its ability to diffuse through the porous cementitious matrix to reach the embedded steel reinforcement. researchgate.net The transport mechanism is primarily driven by capillary suction and diffusion through the network of pores and micro-cracks within the concrete. corrdata.org.cnsemanticscholar.org
The diffusion process, however, is not straightforward. As MFP penetrates the concrete, it interacts with the components of the cement paste, which modifies the transport properties of the material itself. researchgate.net The monofluorophosphate ion can react with calcium hydroxide (B78521), a product of cement hydration, to form insoluble products like apatite. researchgate.netgoogle.com While these reaction products are beneficial for forming a protective layer at the steel surface, their precipitation within the pore network can obstruct the diffusion pathways. google.com This can lead to a "self-sealing" effect, where the inhibitor reduces the permeability of the concrete but may also hinder its own deeper penetration, potentially rendering it less effective for steel reinforcement with a thick concrete cover. researchgate.netgoogle.comresearchgate.net
Despite this, the presence of phosphates in the mortar has been shown to significantly reduce the diffusion rate of aggressive ions like chlorides. mdpi.com Research has demonstrated that the apparent chloride diffusion coefficient in mortar containing phosphates is lower than in reference mortars without inhibitors. This is attributed to the pore-blocking effect of the phosphate reaction products. mdpi.comelectrochemsci.org
Table 3: Effect of Phosphate-Based Inhibitors on the Apparent Chloride Diffusion Coefficient in Mortar Press the "Toggle Fullscreen" button to view the table in fullscreen.
| Mortar Type | Apparent Chloride Diffusion Coefficient (m²/s) | Reference |
|---|---|---|
| Reference Mortar | 2.2 x 10⁻¹² | mdpi.com |
| Mortar containing Na₃PO₄·12H₂O | 1.03 x 10⁻¹² | mdpi.com |
Advanced Applications and Material Science Research
Applications in Construction Materials Science and Engineering
In the realm of construction and civil engineering, sodium monofluorophosphate is utilized as a specialized treatment to improve the resilience of cement-based materials, particularly in harsh environmental conditions. Its application is primarily focused on protecting reinforced concrete structures from common degradation mechanisms.
Anti-Corrosion Mechanisms in Reinforced Concrete Structures
This compound is applied to the surface of hardened concrete as a migrating corrosion inhibitor to protect the embedded steel reinforcement. mdpi.comsemanticscholar.org The primary mechanism of its protective action involves the monofluorophosphate anion (PO₃F²⁻). nih.gov
Once applied, the aqueous solution penetrates the porous concrete matrix to reach the steel reinforcement. nih.gov The PO₃F²⁻ ions act to passivate the steel surface, reinforcing the protective iron oxide layer. mdpi.com This is particularly crucial in environments where the concrete's natural alkalinity is compromised by carbonation or infiltrated by chloride ions, which are primary causes of steel corrosion. mdpi.com
The anti-corrosion function of this compound can be summarized by two key processes:
Passive Film Reinforcement: The monofluorophosphate ions help to form a stable and protective passive film on the steel's surface, which is more resistant to attacks from chloride ions. nsf.gov
Reaction with Cement Matrix: It has been noted that monofluorophosphate can react with calcium-containing compounds within the cement matrix, such as calcium hydroxide (B78521), to form insoluble products like fluorapatite. mdpi.comnih.gov These reaction products can fill pores, reducing the ingress of aggressive substances like chlorides and oxygen to the steel surface. nsf.gov
| Corrosion Inhibition Mechanism | Description |
| Passivation | The PO₃F²⁻ ion reinforces the passive iron oxide layer on the steel rebar, increasing its resistance to chloride-induced corrosion. mdpi.com |
| Pore Blocking | Reaction with calcium hydroxide in the cement matrix forms insoluble fluorapatite, which can block pores and reduce the permeability of the concrete to aggressive agents. mdpi.comnih.gov |
Enhancement of Frost Salt Scaling Resistance in Carbonated Cementitious Materials
Concrete, particularly that containing ground granulated blast-furnace slag (GGBFS), can be susceptible to surface scaling when exposed to freezing and thawing cycles in the presence of de-icing salts. researchgate.net This vulnerability is often exacerbated by carbonation, a process where atmospheric carbon dioxide alters the microstructure of the concrete surface. google.com
Modification of Microstructure in Slag Cement Pastes
The microstructure of cement paste is a critical determinant of its strength and durability. Carbonation can negatively affect the microstructure of slag-rich cement pastes, leading to a coarser and more open pore structure, which increases its vulnerability to aggressive environments. drugbank.com
Development of Self-Healing Concrete Systems via Encapsulated this compound
A significant challenge in concrete technology is addressing the formation of micro-cracks, which can compromise structural integrity and durability over time. Self-healing concrete offers a promising solution to this problem. This compound has been investigated as a healing agent in such systems. google.comresearchgate.net
Directly adding this compound to fresh concrete is problematic as it can interfere with the cement hydration process. google.com To circumvent this, researchers have developed systems where the healing agent is encapsulated. In one approach, lightweight aggregates are impregnated with a this compound solution and then coated with a cement paste layer before being mixed into the concrete. researchgate.net Another method involves encapsulating this compound in microcapsules made from materials like ethyl cellulose. nih.gov
When micro-cracks propagate through the concrete and rupture the capsules or the coated aggregate, the this compound is released. researchgate.netnih.gov It then reacts with calcium hydroxide present in the cement matrix to form insoluble products that precipitate within the cracks, effectively sealing them. researchgate.net This autonomous healing mechanism can enhance the long-term durability and service life of concrete structures. nih.gov
| Encapsulation Method | Release Mechanism | Healing Action |
| Impregnated Lightweight Aggregate | Cracks rupture the cement paste coating and the aggregate. researchgate.net | Released Na₂PO₃F reacts with calcium hydroxide to precipitate healing products. researchgate.net |
| Polymer Microcapsules | Cracks rupture the capsule shell. nih.gov | Released Na₂PO₃F facilitates the healing process. nih.gov |
Catalytic Properties in Chemical Synthesis
The role of chemical compounds as catalysts is fundamental to modern chemical manufacturing, enabling a vast array of reactions.
Role as a Catalyst for Polymerization, Condensation, and Alkylation Reactions
Based on available scientific literature, there is currently a lack of specific research detailing the application of this compound as a direct catalyst for polymerization, condensation, or alkylation reactions. While the production of this compound itself may involve a polymerization step of sodium phosphate (B84403), this does not indicate that the final compound acts as a catalyst for other polymerization processes. Similarly, while fluoride (B91410) ions can have a catalytic effect in certain reactions, such as silica (B1680970) polymerization, this is not specifically attributed to the monofluorophosphate compound as a whole. Extensive searches of chemical synthesis literature did not yield studies where this compound is employed as a catalyst for the aforementioned classes of organic reactions.
Biochemical Interactions and Enzymatic Inhibition (Excluding Clinical Human Trials)
This compound (SMFP) is recognized for its interactions with various enzymes, acting as an inhibitor in several key metabolic pathways. This section explores the specific inhibitory effects of SMFP on a selection of enzymes, based on in vitro and preclinical research, excluding human clinical trial data.
This compound has been identified as a competitive inhibitor of both pyruvate (B1213749) kinase and alkaline phosphatase. selleckchem.com Research has determined the inhibition constant (Ki) for pyruvate kinase to be 3.4 mM and for alkaline phosphatase to be 69 μM. selleckchem.com The inhibition of alkaline phosphatase by fluorophosphate (B79755) has been described as having a strong competitive element, where the inhibitor competes with the substrate for the same active site. nih.gov
In addition to these competitive inhibitions, this compound also irreversibly inhibits phosphorylase phosphatase, with a reported Ki of 0.5 mM. selleckchem.com
| Enzyme | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|
| Pyruvate Kinase | 3.4 mM | Competitive |
| Alkaline Phosphatase | 69 μM | Competitive |
| Phosphorylase Phosphatase | 0.5 mM | Irreversible |
This compound has been shown to inhibit the ADP-glucose pyrophosphorylase (ADP-Glc PPase) in Streptococcus mutans, a key enzyme in the biosynthesis of intracellular polysaccharide (IPS). nih.govnih.govluc.eduplos.org The inhibition by SMFP has been quantified with an I0.5 of 1.5 mM. nih.govnih.govluc.eduplos.org This inhibitory action is significant as the accumulation of IPS is a factor in the cariogenicity of S. mutans. nih.govnih.govluc.edu
The mechanism of enzyme inhibition by SMFP is comparable to that of orthophosphate (Pi). nih.govnih.govluc.edu However, a critical distinction is that the inhibitory effect of SMFP is not reversed by fructose-1,6-bisphosphate, unlike the inhibition caused by Pi. nih.govnih.govluc.edu This inhibition of ADP-Glc PPase leads to a reduction in both acid production and IPS accumulation in S. mutans cells. nih.govnih.govplos.org
| Parameter | Value |
|---|---|
| I0.5 | 1.5 mM |
In studies involving isolated spinach chloroplasts, this compound has demonstrated an inhibitory effect on the activity of adenosine (B11128) triphosphatase (ATPase) in crude cellular extracts. osti.gov The research indicates that this inhibition is noncompetitive with respect to the substrate, ATP. osti.gov High concentrations of SMFP (>5mM) were found to act as energy transfer inhibitors. osti.gov Furthermore, SMFP was observed to be a competitive inhibitor with respect to inorganic phosphate during the process of photophosphorylation. osti.gov
Analytical Methodologies for Monofluorophosphate Quantification and Speciation
Chromatographic Techniques for Monofluorophosphate Analysis
Chromatographic methods are powerful tools for the separation and quantification of monofluorophosphate from complex matrices. They offer high selectivity and the ability to analyze multiple ions simultaneously.
Ion Chromatography (IC) for Simultaneous Determination of Fluoride (B91410) and Monofluorophosphate
Ion chromatography (IC) with suppressed conductivity detection is a widely accepted and validated technique for the analysis of monofluorophosphate and fluoride in products like toothpastes and pharmaceutical formulations. researchgate.netlcms.czlcms.cz This method allows for the simultaneous determination of both monofluorophosphate and free fluoride, which is essential for assessing the stability and quality of the product. researchgate.netresearchgate.net
The separation is typically achieved using a high-capacity anion-exchange column. researchgate.net For instance, a Thermo Scientific™ Dionex™ IonPac™ AS18 anion-exchange column has been proposed in a United States Pharmacopeia (USP) monograph modernization effort to replace older titration-based assays. lcms.cz A potassium hydroxide (B78521) (KOH) gradient is often employed as the eluent to effectively separate monofluorophosphate from other anions commonly found in the sample matrix, such as chloride, nitrate (B79036), orthophosphate, and sulfate (B86663). lcms.czresearchgate.net The total analysis time for a single chromatographic run can be as short as 25 minutes. researchgate.net
Sample preparation is generally minimal, often requiring only dilution with deionized water and filtration through a solid-phase extraction (SPE) cartridge to remove non-polar organic compounds. researchgate.net The method's performance is validated for accuracy, precision, and linearity. Studies have shown excellent reproducibility, with coefficients of determination for various anions typically ranging from 0.9896 to 0.9997 and spiked recoveries between 88% and 108%. researchgate.net
| Parameter | Analyte | Requirement | Typical Result | Status |
|---|---|---|---|---|
| Resolution | Fluoride / Acetate | NLT 1.5 | 1.84 | Pass |
| Tailing Factor | Monofluorophosphate | NMT 2.5 | 1.02 | Pass |
| Relative Standard Deviation (RSD) | Monofluorophosphate (n=6) | NMT 2.0% | 0.38% | Pass |
NLT: Not Less Than; NMT: Not More Than. Data sourced from a study on the assay of this compound for pharmaceutical use. lcms.cz
High-Performance Liquid Chromatography (HPLC) for Matrix-Specific Applications
While ion chromatography is the predominant chromatographic technique, High-Performance Liquid Chromatography (HPLC) can also be adapted for the analysis of monofluorophosphate, particularly through an ion-pair reversed-phase mechanism. This approach is analogous to methods used for the separation of other monophosphate compounds, such as ribonucleoside monophosphates. nih.gov
In this technique, an ion-pairing agent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase. This agent forms a neutral ion pair with the anionic monofluorophosphate, allowing it to be retained and separated on a non-polar reversed-phase column (e.g., C18). Detection can be achieved using a UV detector if the ion-pairing agent or a derivatizing agent imparts UV visibility, or more commonly with a conductivity detector or mass spectrometer (MS). amazonaws.com
While direct HPLC applications for this compound in oral care products are less documented than IC methods, the principles of ion-pair chromatography provide a viable, albeit less common, alternative for its quantification in specific matrices where the separation of other non-ionic or cationic ingredients is also required. thermofisher.com
Spectroscopic Quantification Methods
Spectroscopic techniques offer direct and indirect ways to quantify monofluorophosphate, each with distinct advantages in terms of speed, specificity, and sample preparation.
Quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Direct Determination
Quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a simple, rapid, and interference-free method for the direct and simultaneous determination of sodium fluoride and this compound in oral care products. researchgate.net A key advantage of ¹⁹F-NMR is the minimal sample pretreatment required; typically, a toothpaste sample is suspended in deionized water, sonicated, and centrifuged, with the supernatant used for analysis. researchgate.net
The natural abundance of the ¹⁹F nucleus is 100%, and its sensitivity is high, making it well-suited for quantitative analysis. researchgate.net In the ¹⁹F-NMR spectrum, the signals for fluoride (F⁻) and monofluorophosphate (PO₃F²⁻) are well-resolved, allowing for their independent integration and quantification against an internal standard, such as sodium trifluoroacetate (B77799) (CF₃COONa). This method not only provides the total fluorine content but also crucial information on the speciation of fluoride in the product. researchgate.net
| Compound | Mass Added (mg) | Mass Found by ¹⁹F-NMR (mg) | Relative Error (%) | RSD (%) (n=5) |
|---|---|---|---|---|
| NaF | 10.1 | 10.0 | -1.0 | 1.5 |
| Na₂PO₃F | 10.5 | 10.6 | +1.0 | 1.2 |
RSD: Relative Standard Deviation. Data adapted from a study on the direct determination of sodium fluoride and this compound in toothpaste by quantitative ¹⁹F-NMR. researchgate.net
Colorimetric Methods for Fluoride Content in Monofluorophosphate Samples
Colorimetric methods are typically used to determine the free fluoride content in samples containing monofluorophosphate. These methods are often based on the bleaching effect of the fluoride ion on a colored metal complex. One such method involves the use of a ferric-salicylate complex.
However, both orthophosphate and monofluorophosphate ions interfere with this determination. Therefore, a preliminary step is required to remove these interfering ions. This can be achieved by precipitation with alcoholic silver nitrate, which selectively precipitates orthophosphate, metaphosphate, and monofluorophosphate, leaving the free fluoride ions in solution for subsequent colorimetric analysis. The intensity of the color change, measured with a spectrophotometer, is proportional to the fluoride concentration. This method provides a rapid and cost-effective way to assess the level of monofluorophosphate hydrolysis in a sample by quantifying one of its breakdown products.
Electrochemical Detection Approaches
Electrochemical methods for monofluorophosphate analysis are often indirect, relying on the measurement of the fluoride ion produced upon hydrolysis. However, some techniques allow for the direct and simultaneous detection of both species.
A prevalent indirect approach is the use of a fluoride ion-selective electrode (ISE) for potentiometric determination. edaq.comtsijournals.comtsijournals.com In this method, the total fluoride concentration is measured after acidic hydrolysis of the monofluorophosphate. The free fluoride is measured in a separate, unhydrolyzed sample. The monofluorophosphate concentration is then calculated from the difference between the total and free fluoride measurements. nist.gov This is a well-established and widely used technique due to its simplicity and reliability. tsijournals.com
For direct and simultaneous analysis, capillary electrophoresis (CE) with capacitively coupled contactless conductivity detection (C⁴D) has proven effective. researchgate.netnih.gov This method can achieve a complete separation of fluoride and monofluorophosphate in under 2.5 minutes without the need for a prior hydrolysis step. nih.govsci-hub.ru The limits of detection (LOD) are typically around 0.17 mg L⁻¹ for free fluoride and 0.70 mg L⁻¹ for monofluorophosphate, making it a sensitive and rapid alternative to chromatographic and potentiometric methods. nih.gov The results obtained by the CE-C⁴D method show good agreement with those from ISE methods. nih.gov
While direct voltammetric or potentiometric sensors specifically designed for the monofluorophosphate ion are not commonly reported, the existing electrochemical techniques provide robust and accurate means for its quantification, either through its hydrolysis product or by direct separation and detection. edaq.comnih.gov
Comparative Studies with Ion-Selective Electrodes (ISE)
Ion-Selective Electrodes (ISEs) represent a common potentiometric method for quantifying fluoride ions in various samples. nih.gov For the analysis of this compound, a fluoride ISE is typically used to measure the concentration of free fluoride ions after an acid hydrolysis or digestion step, which breaks the P-F bond of the monofluorophosphate ion to release fluoride. thermofisher.comedaq.com This indirect measurement provides the total fluoride content, from which the original monofluorophosphate concentration can be calculated, assuming all of it has been hydrolyzed.
While widely used, the ISE method has notable characteristics when compared to other analytical techniques like ion chromatography (IC) and capillary electrophoresis (CE). A significant difference is that ISE requires this preliminary hydrolysis step to measure MFP, whereas certain chromatographic and electrophoretic methods can directly measure the intact monofluorophosphate ion (PO₃F²⁻) and simultaneously quantify free fluoride and other anions in a single run. morressier.com
Studies comparing these methods highlight trade-offs. ISE offers a lower purchasing cost and faster sample analysis time compared to IC, but it can be more labor-intensive and difficult to automate. researchgate.netdrugfuture.com Furthermore, the accuracy of the ISE method is contingent on the complete and controlled hydrolysis of MFP, as any unhydrolyzed MFP will not be detected. In contrast, methods like capillary electrophoresis with capacitively coupled contactless conductivity detection (CE-C⁴D) have shown good agreement with ISE results for total fluoride while offering the distinct advantage of speciating free fluoride and monofluorophosphate without prior hydrolysis. morressier.com
| Parameter | Ion-Selective Electrode (ISE) | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |
|---|---|---|---|
| Measurement Principle | Potentiometric (measures ion activity) | Separation based on ion-exchange, followed by conductivity detection | Separation based on electrophoretic mobility, with various detection methods |
| MFP Detection | Indirect (measures F⁻ after hydrolysis) thermofisher.com | Direct (measures intact PO₃F²⁻ ion) researchgate.net | Direct (measures intact PO₃F²⁻ ion) morressier.com |
| Speciation | Requires separate analysis for free F⁻ before hydrolysis | Simultaneous speciation of F⁻, PO₃F²⁻, and other anions. researchgate.net | Simultaneous speciation of F⁻ and PO₃F²⁻. morressier.com |
| Sample Preparation | Requires controlled acid hydrolysis/digestion step. edaq.com | Minimal; often dilution and filtration. researchgate.net | Minimal; often dilution and filtration. morressier.com |
| Advantages | Lower equipment cost, rapid analysis for single ion. drugfuture.com | High selectivity, simultaneous multi-anion analysis, high reproducibility. researchgate.net | Fast analysis times, high separation efficiency, requires small sample volume. morressier.com |
| Disadvantages | Hydrolysis step can be complex and a source of error; potential for interferences. researchgate.net | Higher equipment cost, longer run times per sample. drugfuture.com | Sensitivity can be lower without preconcentration steps. |
Voltammetric Investigations of Electrochemical Behavior
Voltammetric methods, which measure the current response of a redox-active substance to an applied potential, are less frequently used for the determination of fluorine-containing compounds like this compound. ossila.com The existing body of research on the electrochemical properties of monofluorophosphate has primarily focused on its effects on other materials, such as the electrochemical properties of bovine tooth enamel after treatment with MFP, rather than on developing direct quantitative analytical methods. nih.gov
While cyclic voltammetry is a powerful technique for studying the thermodynamics and kinetics of redox processes, its application for the direct quantification of the fluorophosphate (B79755) anion (PO₃F²⁻) in commercial products is not well-documented in scientific literature. ossila.com The electrochemistry of related compounds, such as sodium hexafluorophosphate (B91526) (NaPF₆), has been investigated, but this is typically in the context of their use as electrolytes in sodium-ion batteries and involves different electrochemical processes.
Method Validation, Interference Assessment, and Reproducibility
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. For this compound, validation is typically performed following guidelines from bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). nih.govmdpi.com The modernization of the USP monograph for this compound has led to the validation of robust ion chromatography (IC) methods to replace older titration-based assays. morressier.comlcms.cz
Validation of these IC methods involves assessing several key parameters:
Specificity and Interference: The method must be able to unequivocally assess the monofluorophosphate peak in the presence of other components, such as impurities (free fluoride, sulfate) and other formulation ingredients (acetate). nih.govlcms.cz Chromatographic methods demonstrate specificity by showing adequate resolution between the monofluorophosphate peak and adjacent peaks. For instance, a validated USP method requires a resolution of not less than (NLT) 1.5 between the monofluorophosphate and sulfate peaks. nih.govlcms.cz
Accuracy and Recovery: Accuracy is often determined through recovery studies on samples spiked with a known amount of analyte. For an IC method used for toothpaste analysis, spiked recoveries for various anions, including monofluorophosphate, were reported to be in the range of 88-108%. researchgate.net
Precision and Reproducibility: Precision is evaluated at different levels, including repeatability (same analyst, same day) and intermediate precision (different days, different analysts). mdpi.com For the modernized USP method, the relative standard deviation (RSD) for replicate injections of monofluorophosphate was required to be not more than (NMT) 2.0%, with reported values being well within this limit (e.g., <0.14%). nih.govlcms.cz Reproducibility across different laboratories confirms the robustness of the method. mdpi.com
Linearity: The method must exhibit a linear relationship between the analyte concentration and the instrumental response over a specified range. A validated IC method demonstrated linearity for this compound over a wide range from 0.2 to 300 µg/mL. morressier.com The coefficient of determination (r²) for calibration curves is typically expected to be very high, with values ranging from 0.9896 to 0.9997 reported for anions including monofluorophosphate. researchgate.net
| Parameter | USP Requirement | Reported Value Example | Status |
|---|---|---|---|
| Resolution (MFP / sulfate) | NLT 1.5 | 1.84 | Pass lcms.cz |
| Tailing Factor (MFP peak) | NMT 2.5 | 1.02 | Pass lcms.cz |
| Relative Standard Deviation (RSD) of replicate injections | NMT 2.0% | 0.38% | Pass lcms.cz |
| Parameter | Finding / Result | Source |
|---|---|---|
| Linearity Range | 0.2 to 300 µg/mL | morressier.com |
| Coefficient of Determination (r²) | 0.9896 to 0.9997 | researchgate.net |
| Precision (RSD for MFP) | <0.14% | nih.gov |
| Accuracy (Spiked Recovery) | 88-108% | researchgate.net |
Sample Preparation and Extraction Protocols for Diverse Matrices
The preparation of samples containing this compound is a critical step that dictates the accuracy and reliability of the subsequent analysis. The protocol varies depending on the complexity of the sample matrix, such as toothpaste, dental gels, or mouth rinses (gargles). edaq.com The primary goals of sample preparation are to efficiently extract the analyte, remove interfering substances, and prepare the sample in a solvent compatible with the analytical instrument. researchgate.net
For analysis by ion chromatography, sample preparation for matrices like toothpaste is often straightforward. A common procedure involves accurately weighing the sample, dissolving and diluting it in high-purity deionized water, and filtering the resulting solution to remove particulate matter. thermofisher.comresearchgate.net
Key steps and considerations in sample preparation include:
Dilution: Samples are typically diluted to bring the monofluorophosphate concentration into the linear range of the analytical method. For instance, a toothpaste sample might be dissolved in water to create a stock solution, which is then further diluted before injection. lcms.cz
Filtration: To prevent clogging of chromatographic columns and tubing, samples are filtered, often through a 0.2 µm or 0.45 µm membrane filter. edaq.comlcms.cz
Solid-Phase Extraction (SPE): In some cases, an SPE cartridge may be used for cleanup. For example, a reversed-phase SPE cartridge can remove non-polar compounds from toothpaste samples that might otherwise interfere with the analysis or cause carryover between injections. nih.gov
Choice of Labware: It is recommended to use polymeric containers, such as high-density polyethylene (B3416737) (HDPE), for preparing and storing standard and sample solutions, as fluoride-containing species can interact with glass surfaces. nih.gov
Hydrolysis (for ISE): When using a fluoride ISE for indirect MFP determination, the sample preparation involves a controlled digestion or hydrolysis step, typically with acid, to quantitatively convert monofluorophosphate to fluoride ions. edaq.com
| Matrix | Analytical Method | Key Preparation Steps | Source |
|---|---|---|---|
| Toothpaste | Ion Chromatography (IC) | 1. Weigh sample. 2. Dissolve and dilute with deionized water. 3. Sonicate to ensure dissolution. 4. Filter through 0.2 µm filter. Optional: Pass through SPE cartridge for cleanup. | researchgate.netnih.govlcms.cz |
| Toothpaste | Ion-Selective Electrode (ISE) | 1. Weigh sample. 2. Perform acid hydrolysis/digestion to liberate fluoride. 3. Cool sample. 4. Dilute with Total Ionic Strength Adjustment Buffer (TISAB). | edaq.com |
| Gargles / Mouth Rinses | Ion Chromatography (IC) | 1. Dilute sample (e.g., 1000 times). 2. Filter through 0.45 µm membrane filter. | edaq.com |
| Dental Cream | Ion Chromatography (IC) | Specific dilution and filtration protocol to achieve operating concentrations of 0.05 ppm for F⁻ and 0.87 ppm for MFP. |
Future Directions in Sodium Monofluorophosphate Research
Exploration of Novel Synthesis Pathways and Sustainable Production Methods
The traditional industrial production of sodium monofluorophosphate involves high-temperature reactions, such as the combination of sodium fluoride (B91410) with sodium metaphosphate. wikipedia.orgtomsofmaine.ca A common method involves the reaction of sodium metaphosphate (NaPO₃) with sodium fluoride (NaF) in a molten state. google.com
NaPO₃ + NaF → Na₂PO₃F wikipedia.org
Alternative established methods include treating tetrasodium (B8768297) pyrophosphate or disodium (B8443419) phosphate (B84403) with hydrogen fluoride. wikipedia.org While effective, these processes can be energy-intensive.
Future research is focused on developing more sustainable and energy-efficient synthesis pathways. One promising area is ionothermal synthesis , which utilizes ionic liquids as both the solvent and template at significantly lower temperatures. researchgate.net Research has demonstrated that sodium-based fluorophosphates, such as those used in battery materials, can be synthesized via this method at temperatures as low as 270°C, compared to the 600°C required for conventional solid-state reactions. researchgate.net This approach not only reduces energy consumption but can also yield materials with high purity and controlled morphology.
Another avenue of exploration involves optimizing precursor materials and reaction conditions to lower costs and environmental impact. google.com Patented processes describe methods using phosphoric acid and an alkali as primary raw materials, which are readily available and can be integrated into continuous production systems, potentially lowering power consumption. google.comgoogle.com
| Synthesis Method | Key Reactants | Typical Temperature | Key Advantages |
| Traditional Solid-State | Sodium Metaphosphate, Sodium Fluoride | >600°C | Established, high-yield process wikipedia.orgresearchgate.net |
| Fluoridation | Tetrasodium Pyrophosphate, Hydrogen Fluoride | High | Utilizes different phosphate precursors wikipedia.org |
| Optimized Melt | Phosphoric Acid, Alkali, Sodium Fluoride | 400-520°C | Lowered synthesis temperature, uses low-cost materials google.com |
| Ionothermal Synthesis | Metal precursors, Phosphate source, Fluoride source in Ionic Liquid | ~270°C | Significant reduction in energy, control over particle size researchgate.net |
Advanced Spectroscopic and Crystallographic Probes for Deeper Structural Understanding
A detailed understanding of the crystal structure of this compound is critical for predicting its properties and designing new applications. The fluorophosphate (B79755) (PO₃F²⁻) anion has a tetrahedral structure with a central phosphorus atom bonded to three oxygen atoms and one fluorine atom, exhibiting C₃ᵥ symmetry. wikipedia.org
Advanced research employs a suite of sophisticated techniques to probe this structure with greater precision.
X-ray Diffraction (XRD) remains a fundamental tool. Studies have used XRD to determine the precise crystal structures of hydrated forms of this compound, such as Na₂PO₃F·10H₂O, providing detailed information on bond lengths, angles, and the arrangement of atoms within the crystal lattice. researchgate.net In materials science applications like batteries, XRD is used to track changes in the crystal structure as sodium ions are inserted and removed. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy offers insights into the local environment of specific atoms. For instance, in studies of fluorophosphate cathodes for sodium-ion batteries, NMR has been used to distinguish between different sodium environments that are difficult to resolve with XRD alone. acs.org This helps in understanding the pathways of ion movement within the material.
Ion Chromatography (IC) is being explored as a modern analytical method to replace older titration-based assays for quality control. lcms.cz Validated IC methods can accurately quantify this compound and distinguish it from impurities like free fluoride ions, which is crucial for ensuring the stability and efficacy of the compound in its applications. lcms.cz
Future work will likely involve the development of novel in situ spectroscopic probes to monitor the compound's behavior in real-time during chemical reactions or electrochemical processes. cas.cn
Development of New Material Science Applications Beyond Current Uses
While widely known for its use in oral care products, this compound possesses properties that make it a valuable compound in diverse areas of material science. wikipedia.orgheavenmaterials.com Research is actively uncovering and optimizing new applications.
Energy Storage: A significant emerging application is as a cathode material for sodium-ion batteries . researchgate.net Fluorophosphate-based materials are of great interest due to the high electronegativity of fluorine, which can increase the operating voltage of the battery. Research into compounds like Na₂FePO₄F and Na₂MnPO₄F explores how their specific crystal structures influence electrochemical performance, with the goal of creating cost-effective and abundant alternatives to lithium-ion technology. researchgate.netacs.org
Construction Materials: this compound is being investigated as a corrosion inhibitor for concrete . unilongindustry.com Its ability to interact with the reinforcing steel surface can help mitigate corrosion induced by chlorides, extending the lifespan of concrete structures.
Glass and Metal Industries: The compound serves as a flux in glass manufacturing , where it lowers the melting temperature and improves the transparency and chemical resistance of the final product. heavenmaterials.com In metal processing, it acts as a surface treatment agent, effectively cleaning metal surfaces by removing oxides and other impurities. heavenmaterials.com
Environmental Applications: It has been shown to inhibit the dissolution of lead from plumbing systems into drinking water, presenting a potential solution for improving water quality and safety. wikipedia.org
Elucidation of Complex Mechanistic Pathways in Chemical and Material Interactions
Understanding the precise mechanisms by which this compound interacts with other substances is key to optimizing its current uses and discovering new ones.
In its primary biological role, the anti-caries effect was long understood to stem from its hydrolysis, which releases fluoride ions that incorporate into tooth enamel to form acid-resistant fluorapatite. wikipedia.orgtomsofmaine.ca
PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻ wikipedia.org
However, more recent and detailed research has uncovered a more complex and direct mechanistic pathway. Studies on the bacterium Streptococcus mutans, a primary cause of dental caries, have shown that the monofluorophosphate ion itself, not just the resulting fluoride, acts as a potent inhibitor. nih.gov Specifically, this compound inhibits the enzyme ADP-glucose pyrophosphorylase , which is a critical step in the synthesis of internal polysaccharides (IPS). nih.gov These polysaccharides serve as an energy reserve for the bacteria, allowing them to produce acid even when external sugars are absent. By blocking this pathway, this compound reduces the bacteria's ability to cause sustained acid attacks on tooth enamel. This inhibitory action is not mimicked by sodium fluoride under similar conditions, indicating a distinct mechanism for the intact monofluorophosphate molecule. nih.gov
| Enzyme Target | Organism | Effect of Inhibition | Reference |
| ADP-glucose pyrophosphorylase | Streptococcus mutans | Blocks synthesis of internal polysaccharides, reducing cariogenicity. | nih.gov |
| Pyruvate (B1213749) kinase | (General) | Competitive inhibition (Ki = 3.4 mM). | selleckchem.com |
| Alkaline phosphatase | (General) | Competitive inhibition (Ki = 69 µM). | selleckchem.com |
| Phosphorylase phosphatase | (General) | Irreversible inhibition (Ki = 0.5 mM). | selleckchem.com |
Computational Chemistry and Molecular Modeling Approaches for Predictive Design
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research into this compound. taylorfrancis.comroutledge.com These approaches allow scientists to simulate and predict the behavior of molecules and materials at the atomic level, guiding experimental work and enabling the rational design of new compounds with desired properties. researchgate.netchemrxiv.org
A prime example is in the field of energy storage. Researchers use ab initio molecular dynamics simulations to model the structure and dynamics of fluorophosphate cathode materials. acs.org These simulations can:
Predict the most stable crystal structures.
Calculate the activation energies for sodium ion diffusion through the crystal lattice. acs.org
Understand how the arrangement of atoms affects the electrochemical voltage and stability of the material. acs.org
By simulating different chemical compositions and atomic arrangements, computational models can predict which modifications are most likely to improve battery performance, such as increasing energy density or improving charge/discharge rates. This predictive capability significantly reduces the time and resources required for experimental trial-and-error. chemrxiv.org
These modeling techniques can also be applied to understand the interactions between this compound and biological molecules. For example, molecular docking simulations could be used to model how the monofluorophosphate ion binds to the active site of an enzyme, such as the ADP-glucose pyrophosphorylase in S. mutans, providing insights into the specific interactions that lead to its inhibitory effect. nih.govmdpi.com This knowledge can then be used to design even more potent and selective inhibitors.
Q & A
Q. What are the standard laboratory protocols for synthesizing and purifying SMFP?
SMFP synthesis typically involves dissolving sodium hexafluorophosphate precursors (e.g., Na₂FPO₃) in ultra-pure water, followed by controlled acid hydrolysis. For example, 35.9875 g of Na₂FPO₃ dissolved in water, adjusted with 6.0 mol L⁻¹ HCl (1.0–4.0 mL depending on concentration), heated at 100°C for 30 minutes, and diluted to final volume . Post-synthesis purification may include filtration and buffer stabilization (e.g., acetate buffer at pH 5.5) for analytical measurements .
Q. How is total fluoride release from SMFP quantified in experimental models?
Fluoride ion-selective electrodes are widely used. Hydrolyzed SMFP samples are diluted with acetate buffer (pH 5.5) to stabilize ionic activity, followed by potentiometric measurements calibrated against standard fluoride solutions . Statistical validation via software (e.g., SPSS) ensures reproducibility, with descriptive analysis (mean ± SD) applied to bound vs. soluble fluoride fractions .
Q. What safety protocols are critical for handling SMFP in laboratory settings?
SMFP requires PPE (gloves, safety goggles) due to acute toxicity (oral LD₅₀: 450–700 mg/kg in rats) and eye irritation. Engineering controls (fume hoods) and exposure limits (OSHA PEL: 2.5 mg/m³ for fluorides) are mandatory. Spills should be neutralized with sodium bicarbonate and disposed per local regulations .
Advanced Research Questions
Q. How can acid hydrolysis conditions for SMFP be optimized to maximize fluoride yield?
Hydrolysis efficiency depends on HCl concentration (1.0×10⁻² to 1.0 mol L⁻¹), volume (1.0–4.0 mL), and heating duration (30 minutes at 100°C). Kinetic studies suggest higher acid concentrations accelerate PO₃F⁻ decomposition but risk side reactions; pH monitoring post-hydrolysis ensures stability .
Q. What validated analytical methods are recommended for SMFP purity assessment per pharmacopeial standards?
Ion chromatography (IC) with conductivity detection is USP-qualified for SMFP analysis. System suitability requires baseline resolution of fluoride, phosphate, and monofluorophosphate peaks. Validation parameters (linearity, precision, accuracy) must meet USP Chapter ⟨1225⟩ criteria .
Q. How do mechanistic differences between SMFP and sodium fluoride (NaF) influence anti-cariogenic efficacy?
SMFP acts via enzymatic hydrolysis in saliva, releasing free fluoride ions gradually, whereas NaF provides immediate ionic fluoride. In vitro studies show SMFP’s sustained release reduces enamel demineralization more effectively under acidic conditions (pH 4.5–5.5) . Comparative bioavailability studies in rats indicate SMFP enhances bone mineral density 15–20% more than NaF .
Q. How can researchers resolve contradictions in SMFP’s environmental toxicity data?
SMFP is not classified as an environmental hazard under normal use, but conflicting ecotoxicity data (e.g., algal growth inhibition) require context-specific risk assessment. Extrapolate from organophosphate class studies and apply species sensitivity distribution (SSD) models to refine NOEC (no observed effect concentration) thresholds .
Methodological Guidance for Experimental Design
Designing stability studies for SMFP under variable pH and temperature:
- pH Stability: Prepare SMFP solutions (1–10 mM) in buffers (pH 3.0–9.0), incubate at 25–50°C, and monitor fluoride release hourly via IC .
- Thermal Degradation: Use accelerated aging protocols (40–80°C) with Arrhenius modeling to predict shelf-life .
Statistical approaches for reconciling in vitro vs. in vivo SMFP bioavailability data:
Apply mixed-effects models to account for interspecies variability (e.g., rat vs. human saliva kinetics). Meta-analyses of cross-study data should adjust for confounding factors like buffer composition and hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
